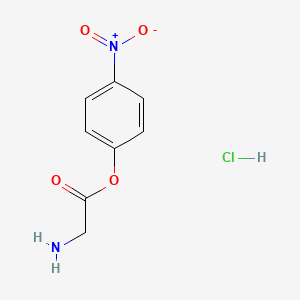

4-Nitrophenyl 2-aminoacetate hydrochloride

Description

Theoretical Framework for Amino Acid Activation in Organic Chemistry

The core principle of amino acid activation is the conversion of the carboxyl group's hydroxyl moiety—a poor leaving group (OH⁻)—into a much better leaving group. In a typical peptide coupling reaction, the lone pair of electrons on the nitrogen atom of a free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated amino acid.

In biological systems, this activation is elegantly handled by aminoacyl-tRNA synthetase enzymes, which use the energy from adenosine (B11128) triphosphate (ATP) hydrolysis to create a highly reactive aminoacyl-adenylate intermediate. cdnsciencepub.comscbt.com In synthetic organic chemistry, a similar outcome is achieved by attaching an electron-withdrawing group to the ester's oxygen atom. prepchem.com This polarization of the C-O bond makes the carbonyl carbon more susceptible to nucleophilic attack and stabilizes the resulting leaving group (alkoxide or phenoxide). The stability of this leaving group is paramount; a more stable leaving group (i.e., the conjugate base of a stronger acid) leads to a more reactive acylating agent. This foundational concept allows for the stepwise and controlled formation of peptide bonds, which is critical for building specific peptide sequences. umich.edu

Mechanistic Considerations of 4-Nitrophenyl Esters as Acylating Agents

The 4-nitrophenyl ester, also known as the p-nitrophenyl (PNP) ester, is a classic example of an activated ester. Its effectiveness stems from the electronic properties of the 4-nitrophenoxy group. The nitro group (NO₂) at the para position of the phenyl ring is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the phenoxy oxygen, making the 4-nitrophenoxide anion a relatively stable, and therefore excellent, leaving group.

The mechanism of acylation proceeds via a nucleophilic acyl substitution pathway. The amino group of a second amino acid attacks the highly electrophilic carbonyl carbon of the 4-nitrophenyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenoxide anion and forming the new amide (peptide) bond. The release of 4-nitrophenol (B140041), which has a distinct yellow color in its anionic form under basic conditions, provides a convenient spectroscopic marker for monitoring the progress of the reaction. chemical-suppliers.eu This feature has made 4-nitrophenyl esters valuable tools for studying enzyme kinetics, particularly for hydrolases like lipases and proteases. chemical-suppliers.euchemicalbook.comparchem.com Comparative studies have shown that PNP esters can be more stable and effective acylating agents than other activated esters, such as tetrafluorophenyl (TFP) esters, under certain conditions. wikipedia.org

Historical and Current Significance of 4-Nitrophenyl 2-Aminoacetate Hydrochloride in Research Paradigms

This compound is the hydrochloride salt of the 4-nitrophenyl ester of glycine (B1666218), the simplest amino acid. This specific compound represents a foundational tool in the history of peptide synthesis. In its hydrochloride form, the amino group is protonated (H₃N⁺-), which prevents the highly reactive molecule from undergoing undesirable side reactions, most notably self-polymerization into polyglycine chains. This salt form renders the compound a stable, storable, and convenient source of activated glycine. spectrumchemical.comscbt.com

Historically, "active esters" like 4-nitrophenyl esters were among the first reliable reagents developed for peptide synthesis, allowing for the formation of peptide bonds under mild conditions without significant racemization. The use of N-protected versions, such as N-Cbz-glycine p-nitrophenyl ester, became a widespread strategy for the stepwise elongation of peptide chains. chemicalbook.comnih.gov

In a typical modern application, the stable this compound would be used as a coupling partner. The free amine is liberated in situ by the addition of a non-nucleophilic base. This freshly deprotected, activated glycine can then react with the carboxyl group of a growing peptide chain (in a C-to-N terminal synthesis direction) or, more commonly, the hydrochloride is neutralized and the free amine of another amino acid attacks its activated ester to form a dipeptide. While newer and often faster coupling reagents have been developed for peptide synthesis, the study of 4-nitrophenyl esters remains fundamentally important. umich.edu They serve as benchmark compounds for evaluating new synthetic methodologies and are still employed in specific applications, including the synthesis of peptide fragments and in bio-conjugation chemistry. chemical-suppliers.euchemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₉ClN₂O₄ |

| Molecular Weight | 232.62 g/mol |

| CAS Number | 17795-47-8 |

| Melting Point | Data not widely available |

| Appearance | Data not widely available |

| Solubility | Data not widely available |

Note: Experimental data for this specific hydrochloride salt is not broadly published, reflecting its primary role as a reactive intermediate.

Table 2: Physicochemical Properties of N-Cbz-glycine p-nitrophenyl ester

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₄N₂O₆ | chemicalbook.com |

| Molecular Weight | 330.29 g/mol | chemicalbook.com |

| CAS Number | 1738-86-9 | chemicalbook.com |

| Melting Point | 120-122 °C | chemicalbook.com |

| Appearance | White powder | chemicalbook.com |

| Density | 1.348 g/cm³ | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZZUFRFWPWALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 4 Nitrophenyl 2 Aminoacetate Hydrochloride

Established Synthetic Routes to 4-Nitrophenyl 2-Aminoacetate Hydrochloride

The formation of this compound can be approached through several synthetic strategies. These routes primarily involve the esterification of glycine (B1666218) with 4-nitrophenol (B140041), either directly or through the use of activated glycine precursors.

Direct esterification represents the most straightforward conceptual approach to synthesizing this compound, involving the reaction of glycine with 4-nitrophenol. However, the practical application of this method is met with challenges, necessitating the use of effective catalytic systems to achieve viable yields.

The Fischer-Speier esterification, a classic acid-catalyzed method, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commdpi.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants is often used, or a dehydrating agent is employed to remove the water formed during the reaction. masterorganicchemistry.com

While this method is effective for simple alcohols, the direct esterification of phenols, such as 4-nitrophenol, with carboxylic acids is generally less efficient due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. The reaction between glycine and 4-nitrophenol under classical Fischer esterification conditions is not widely reported, suggesting that it is not a preferred method due to low yields and potential side reactions. The acidic conditions can also lead to the protonation of the amino group of glycine, further reducing its reactivity.

Enzymatic methods, particularly those employing lipases, have emerged as a greener and more selective alternative for ester synthesis. Lipases can catalyze esterification and transesterification reactions, often with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govnih.govnih.gov Candida antarctica lipase (B570770) B (CaLB) is a particularly robust enzyme known for its high thermal stability and broad substrate tolerance, making it a candidate for such syntheses. nih.govnih.gov

The enzymatic synthesis of this compound would likely proceed via the transesterification of a simple glycine ester (e.g., ethyl glycinate) with 4-nitrophenol or the direct esterification of glycine. While the hydrolysis of p-nitrophenyl esters by lipases is well-documented, specific examples of the lipase-catalyzed synthesis of this compound are not extensively detailed in the available literature, indicating an area ripe for further research. nih.govnih.gov The efficiency of such a process would depend on factors like the choice of lipase, the solvent, water activity, and temperature.

To circumvent the challenges of direct esterification, alternative pathways often employ N-protected glycine derivatives. The protection of the amino group prevents its interference in the reaction and enhances the solubility of the glycine derivative in organic solvents.

A common and effective strategy involves the use of N-benzyloxycarbonyl-glycine (Z-Gly-OH) or N-tert-butoxycarbonyl-glycine (Boc-Gly-OH). These protected amino acids can be coupled with 4-nitrophenol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form the corresponding protected p-nitrophenyl ester. cdnsciencepub.com The reaction proceeds by the activation of the carboxylic acid group by the coupling agent, followed by nucleophilic attack by the hydroxyl group of 4-nitrophenol.

A specific example of this approach involves the reaction of N-benzyloxycarbonyl-glycine with 4-nitrophenol in pyridine (B92270), using a combination of phosphorous diphenyl ester and mercuric chloride as the activating system. This method has been reported to produce N-benzyloxycarbonyl glycine p-nitrophenyl ester in a 75% yield. prepchem.com Following the synthesis of the protected ester, the protecting group can be removed by hydrogenolysis (for the Z-group) or acidolysis (for the Boc-group) to yield the desired 4-Nitrophenyl 2-aminoacetate, which can then be converted to its hydrochloride salt.

| Precursor | Coupling System | Solvent | Yield of Protected Ester | Reference |

| N-benzyloxycarbonyl-glycine | Phosphorous diphenyl ester / Mercuric chloride | Pyridine | 75% | prepchem.com |

This table showcases a specific example of an alternative synthetic pathway using a protected glycine precursor.

Direct Esterification Protocols and Catalytic Systems

Parameters for Reaction Condition Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent, temperature, and catalyst is crucial for an efficient synthesis.

In the synthesis involving protected glycine, polar aprotic solvents are often employed. For instance, pyridine has been used as a solvent in the synthesis of N-benzyloxycarbonyl glycine p-nitrophenyl ester, where it also likely acts as a base to neutralize any acidic byproducts. prepchem.com Following the reaction, a less polar solvent like ethyl acetate (B1210297) is typically used for extraction and purification. prepchem.com

The effect of different solvents on the yield of related p-nitrophenyl ester syntheses has been noted. For example, in the study of α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate and benzoate (B1203000), various organic co-solvents such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) were used, indicating their compatibility with p-nitrophenyl esters. researchgate.net The selection of an appropriate solvent is a balance between ensuring the solubility of both the protected amino acid and 4-nitrophenol while facilitating the reaction and subsequent purification steps. A systematic study comparing various solvents for a specific synthetic route to this compound would be beneficial for optimizing the process.

| Solvent | Role | Reference |

| Pyridine | Reaction solvent, base | prepchem.com |

| Ethyl Acetate | Extraction solvent | prepchem.com |

| Acetonitrile | Potential reaction co-solvent | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Potential reaction co-solvent | researchgate.net |

| Ethanol | Potential reaction co-solvent | researchgate.net |

This table highlights solvents that have been used in the synthesis or are compatible with p-nitrophenyl esters, suggesting their potential utility in optimizing the synthesis of this compound.

Temperature Control and Reaction Kinetics

The synthesis of 4-nitrophenyl esters, including analogues of this compound, is significantly influenced by temperature. Temperature control is crucial for managing reaction rates, minimizing side reactions, and ensuring the stability of both reactants and products. Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl 2-furoate and various substituted 4-nitrophenyl carbonates, provide insight into the reaction mechanisms, which can be either concerted or stepwise. kchem.orgnih.govkoreascience.kr

In a stepwise mechanism, the reaction proceeds through a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step can shift, for instance, from the breakdown of this intermediate to its formation as the basicity of the amine nucleophile increases. nih.gov The reactivity of these esters is dictated by the electronic nature of the substituents and the stability of the intermediate in the chosen solvent. kchem.orgscilit.com For instance, the reaction of piperidine (B6355638) with substituted phenyl 2-furoates yields a linear Hammett plot, suggesting the rate-determining step is the breakdown of the addition intermediate. koreascience.kr

Kinetic investigations are typically conducted under pseudo-first-order conditions with an excess of the amine. nih.gov The reaction progress is often monitored spectrophotometrically by measuring the appearance of the 4-nitrophenoxide anion. nih.gov The Brønsted-type plot, which correlates the reaction rate with the pKa of the amine's conjugate acid, is a key tool for elucidating the reaction mechanism. A linear plot often indicates a consistent mechanism, while a biphasic or curved plot suggests a change in the rate-determining step. nih.gov

Table 1: Kinetic Parameters for Reactions of 4-Nitrophenyl Ester Analogues This table presents data from kinetic studies on compounds structurally related to this compound to illustrate general principles.

| Ester Compound | Amine Series | βnuc Value | Inferred Mechanism | Source |

|---|---|---|---|---|

| 4-Nitrophenyl 2-furoate | Secondary alicyclic amines | 0.78 | Stepwise; rate-determining breakdown of intermediate | koreascience.kr |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Quinuclidines | 0.87 | Stepwise; rate-determining breakdown of intermediate | nih.gov |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Secondary alicyclic amines | 0.2 (high pKa) / 0.9 (low pKa) | Stepwise; change in rate-determining step | nih.gov |

| 4-Methylphenyl 4-nitrophenyl carbonate | Quinuclidines | 0.88 | Stepwise; rate-determining breakdown of intermediate | nih.gov |

Stoichiometric Ratio Influence on Product Formation

The stoichiometry of reactants is a critical parameter in the synthesis of this compound and its analogues, directly impacting yield, purity, and economic viability, especially in large-scale production. ug.edu.pl While laboratory procedures might employ an excess of one reagent to drive the reaction to completion, industrial applications prioritize near-stoichiometric amounts to minimize costs associated with raw materials and waste treatment. ug.edu.pl

In typical esterification reactions to form p-nitrophenyl esters, the carboxylic acid (or its activated form) and 4-nitrophenol are often used in equimolar ratios. chemicalbook.comnih.gov For instance, the synthesis of p-nitrophenyl esters can be achieved by reacting a carboxylic acid with 4-nitrophenyl chloroformate in a 1:1 molar ratio. nih.gov However, a slight excess of a base, such as triethylamine (B128534) (e.g., 1.1 equivalents relative to the acid), is commonly added to neutralize the generated acid and facilitate the reaction. nih.gov

In the context of amino acid ester hydrochlorides, the amino acid is first converted to its ester hydrochloride salt. scielo.br This intermediate is then acylated. During acylation, the amino acid ester hydrochloride may be reacted with an acid chloride in equimolar amounts in the presence of a base like pyridine. scielo.br The use of precise stoichiometric ratios is essential to avoid unreacted starting materials that can complicate purification and to prevent the formation of by-products from side reactions.

Catalytic Enhancement via Organic and Inorganic Catalysts

The synthesis of amino acid esters like this compound is frequently accelerated through catalysis. Both organic and inorganic catalysts are employed to enhance reaction rates and improve efficiency.

Organic Catalysts: Acid catalysis is a cornerstone of Fischer-Speier esterification. scirp.org Common acid catalysts for producing amino acid esters include hydrogen chloride, sulfuric acid, p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid (MsOH). scirp.orgmdpi.com These catalysts protonate the carboxylic acid group of the amino acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The esterification of amino acids is more challenging than that of simple carboxylic acids due to their zwitterionic nature. researchgate.net

Basic organic catalysts are also utilized. Piperidine, for example, can be used as a basic catalyst in cyclocondensation reactions to form heterocyclic structures bearing nitrophenyl groups. nih.gov In acylation reactions, bases like pyridine or triethylamine are used to neutralize the HCl generated when using an acid chloride, thereby driving the reaction forward. scielo.br Furthermore, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective acylation catalyst, often used in small amounts for the synthesis of esters from carboxylic acids and alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). chemicalbook.comnih.gov

Inorganic Catalysts: While direct inorganic catalysis for the esterification step is less common than acid catalysis, inorganic catalysts play a significant role in reactions involving the nitrophenyl moiety, such as the reduction of the nitro group. The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied model reaction. mdpi.comresearchgate.netmdpi.com Catalysts for this transformation include nanoparticles of noble metals like silver and gold, often supported on materials like polymer micelles or magnetic microspheres. researchgate.netmdpi.com Earth-abundant metal catalysts, such as nickel nanoparticles on a carbon support, have also proven effective. rsc.org Additionally, mixed metal oxides like copper ferrite (B1171679) (CuFe5O8) have demonstrated high catalytic efficiency and reusability for the reduction of 4-nitrophenol. mdpi.com These catalytic reduction methods are relevant for the synthesis of related compounds where the amino group is desired instead of the nitro group.

Advanced Synthetic Techniques and Scalability Considerations

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, particularly in terms of reaction time, energy efficiency, and yield. These methods are also being evaluated for their scalability for industrial applications.

Microwave-Assisted Synthesis of Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the synthesis of amino acid esters. nih.govcreative-peptides.com This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times and often higher product purity compared to conventional heating methods. researchgate.netcreative-peptides.com

The esterification of unprotected α-amino acids, which is typically difficult due to their zwitterionic form, can be efficiently achieved under microwave irradiation. nih.gov Solvent-free, one-pot procedures using acid catalysts like MsOH or p-TsOH have been developed to synthesize ionic esterified amino acids in good yields. mdpi.com The high dielectric loss factor of the reaction mixture containing the amino acid, alcohol, and catalyst contributes to the acceleration of the reaction under microwave heating. scirp.org This rapid energy transfer not only speeds up the coupling of the amino acid and alcohol but also minimizes the formation of by-products. scirp.orgcreative-peptides.com The efficiency of microwave-assisted synthesis makes it an attractive method for creating libraries of compounds for research and development. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Amino Acid Esters This table summarizes general findings from studies on analogous compounds.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating | Source |

|---|---|---|---|

| Reaction Time | Significantly longer (hours to days) | Dramatically reduced (minutes) | scirp.orgresearchgate.net |

| Energy Transfer | Slower, through convection and conduction | Rapid, direct dielectric heating | scirp.org |

| Yield | Often lower | Generally higher | scirp.orgresearchgate.net |

| By-products | More prevalent due to longer reaction times | Often suppressed | researchgate.net |

| Process Optimization | Time-consuming | Quick and simple | nih.gov |

Ultrasonic-Assisted Esterification Procedures

Ultrasonication, or the use of high-frequency sound waves, is another advanced technique applied to chemical synthesis, including the derivatization and esterification of amino acids. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.govbenthamdirect.com

Ultrasound has been successfully used to assist in the derivatization of amino acids to their N(O,S)-ethoxycarbonyl amino acid ethyl esters prior to analysis. nih.gov The process is rapid and proceeds smoothly as sonication helps to remove dissolved gases and microbubbles from the solution, enhancing reaction efficiency. nih.gov Catalyst-free synthesis of certain unsaturated amino acid esters has also been achieved using ultrasound, representing a green chemistry approach by avoiding catalysts and often using water as a solvent. benthamdirect.com Research into the ultrasonic-assisted extraction of amino acids from mineral matrices has shown that parameters like frequency and duration are key to optimizing yields without causing degradation or racemization. nih.gov

Industrial Production Methodologies for Related Compounds

Scaling up the synthesis of fine chemicals like amino acid derivatives from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and environmental impact. ug.edu.pl For large-scale solution-phase peptide synthesis, protecting groups that yield volatile by-products upon removal, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, are preferred. ug.edu.pl

A key economic consideration is the use of reagents in amounts as close to stoichiometric as possible to minimize raw material costs. ug.edu.pl While solid-phase synthesis is invaluable for research and early development due to its speed, solution-phase chemistry is often favored for manufacturing larger quantities of drug substances because it was historically considered more scalable and cost-effective. ug.edu.pl

Industrial processes are increasingly being developed to be more efficient and environmentally friendly. For example, the synthesis of paracetamol (acetaminophen), a molecule structurally related to aminophenol derivatives, is being optimized through one-pot hydrogenation and acetylation of 4-nitrophenol using reusable, cost-effective catalysts like supported nickel nanoparticles. rsc.org Such protocols that combine multiple steps into a single operation and utilize stable, recyclable catalysts offer significant advantages for large-scale production by reducing waste and operational complexity. rsc.org The development of robust and scalable systems, such as those using photoredox catalysis for the synthesis of unnatural amino acids, further highlights the trend towards more efficient industrial methodologies. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Nitrophenyl 2 Aminoacetate Hydrochloride

Ester Bond Hydrolysis Dynamics and Kinetics

The hydrolysis of 4-nitrophenyl 2-aminoacetate, leading to the formation of 4-nitrophenol (B140041) and 2-aminoacetic acid (glycine), is a well-studied reaction. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. The release of the intensely yellow 4-nitrophenolate (B89219) anion under basic conditions provides a convenient spectrophotometric handle to monitor the reaction kinetics. semanticscholar.org

Under acidic conditions, the hydrolysis of esters can proceed through several mechanisms, primarily the A-2 and A-1 mechanisms. tandfonline.com For 4-nitrophenyl esters, the specific acid-catalyzed pathway is operative at low pH. chemrxiv.org

The A-2 (bimolecular) mechanism involves a rapid, reversible protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a slow, rate-determining attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group, 4-nitrophenol, yields the carboxylic acid. researchgate.net

In very strong acidic media, a shift to an A-1 (unimolecular) mechanism can be observed for some esters. tandfonline.com This pathway involves the formation of a resonance-stabilized acylium ion intermediate after the departure of the protonated leaving group. However, for most esters, the A-2 mechanism is more common.

A typical pH-rate profile for the hydrolysis of a 4-nitrophenyl ester shows a region at low pH where the rate is proportional to the concentration of hydronium ions, characteristic of specific acid catalysis. chemrxiv.orgresearchgate.net As the pH increases, the rate often plateaus, entering a region of pH-independent or water-catalyzed hydrolysis, before increasing again in the basic region. researchgate.netviu.ca

Table 1: General Mechanisms for Acid-Catalyzed Ester Hydrolysis

| Mechanism | Description | Key Features |

|---|---|---|

| A-AC-2 | Acid-catalyzed, bimolecular, acyl-oxygen cleavage. | Involves a tetrahedral intermediate formed from the protonated ester and a water molecule. This is the most common mechanism. |

| A-AC-1 | Acid-catalyzed, unimolecular, acyl-oxygen cleavage. | Proceeds through a stabilized acylium ion intermediate. More common for esters with bulky groups or those that can form stable carbocations. |

This table provides a generalized overview of acid-catalyzed hydrolysis mechanisms.

In neutral to basic solutions, the hydrolysis of 4-nitrophenyl 2-aminoacetate is significantly accelerated. The dominant mechanism is a base-catalyzed (B-AC-2) nucleophilic acyl substitution. The hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This attack is the rate-determining step and forms a tetrahedral intermediate. This intermediate then rapidly collapses, expelling the 4-nitrophenoxide anion, which is a good leaving group due to the resonance stabilization afforded by the nitro group. semanticscholar.orgscholaris.ca

The rate of base-mediated hydrolysis is directly proportional to the hydroxide ion concentration. This is reflected in the pH-rate profile, which shows a steep increase in the observed rate constant with increasing pH in the alkaline region. researchgate.netviu.ca The efficiency of this hydrolysis is demonstrated by the significant rate enhancement observed in basic media compared to neutral or acidic conditions. For instance, the second-order rate constant for the alkaline hydrolysis of p-nitrophenyl acetate (B1210297) in water is significant, and this reactivity is even more pronounced in aqueous-organic solvent mixtures like DMSO-H₂O. scholaris.ca

Table 2: Comparative Half-Lives of Ester Hydrolysis at 25°C

| Ester | Half-life (at pH 7) | Reference |

|---|---|---|

| Methyl Acetate | 2 years | viu.ca |

| Ethyl Acetate | 1.1 years | viu.ca |

| Methyl Phenylacetate | 38 days | viu.ca |

| Methyl 2,4-Dinitrophenylacetate | 10 hours | viu.ca |

This table illustrates the activating effect of aryl groups, especially those with electron-withdrawing substituents like the nitro group, on the rate of ester hydrolysis. Data for structurally related compounds are shown to highlight the reactivity trend.

Nucleophilic Acyl Substitution Reactions

The activated nature of the 4-nitrophenyl ester makes it an excellent substrate for various nucleophilic acyl substitution reactions beyond hydrolysis.

4-Nitrophenyl esters are widely used as acylating agents in the synthesis of amides, a reaction known as aminolysis. The reaction of 4-nitrophenyl 2-aminoacetate with an amine or an amino acid ester results in the formation of a new amide (or peptide) bond and the release of 4-nitrophenol. This application is particularly important in peptide synthesis. researchgate.netacs.org

The mechanism involves the nucleophilic attack of the amine's lone pair on the ester's carbonyl carbon. chemistrysteps.com This forms a zwitterionic tetrahedral intermediate, which then collapses to expel the stable 4-nitrophenoxide leaving group. rsc.org The reaction kinetics can be complex and may be influenced by the solvent and the concentration of the amine, sometimes showing second-order dependence on the amine concentration, suggesting a role for a second amine molecule in facilitating proton transfer in the transition state. rsc.org The use of 4-nitrophenyl esters allows for peptide bond formation under relatively mild conditions, even in aqueous solutions with unprotected amino acids. researchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol. 4-Nitrophenyl 2-aminoacetate can undergo transesterification with various alcohols, replacing the 4-nitrophenol group with a new alkoxy group. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide, generated by deprotonating the alcohol with a base, acts as the nucleophile. It attacks the ester carbonyl, leading to a tetrahedral intermediate. Elimination of the 4-nitrophenoxide anion yields the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The ester's carbonyl group is first protonated by an acid catalyst, activating it towards nucleophilic attack by the alcohol. A series of protonation and deprotonation steps follows, leading to the expulsion of 4-nitrophenol and formation of the new ester. masterorganicchemistry.comlibretexts.org

The reaction is an equilibrium process, and using the alcohol as the solvent can help drive the reaction to completion. wikipedia.org Lanthanide salts, such as La(OTf)₃, have also been shown to be exceptionally effective catalysts for the transesterification (specifically, methanolysis) of aryl esters at neutral pH. nih.gov

Chemical Transformations of the Nitro Group

The nitro group on the aromatic ring of 4-nitrophenyl 2-aminoacetate is susceptible to reduction, providing a pathway to synthesize corresponding aniline (B41778) derivatives. A variety of reagents can achieve this transformation, with the choice of reagent often dictated by the need for chemoselectivity to avoid reducing the ester functionality or other sensitive groups. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is generally effective for reducing nitro groups to amines. wikipedia.orgorganic-chemistry.org

Metal/Acid Systems : Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for nitro group reduction. wikipedia.org

Transfer Hydrogenation : Reagents like hydrazine (B178648) in the presence of a catalyst can also be used.

Selective Reducing Agents : For substrates with multiple reducible functional groups, more selective methods are required. A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to selectively reduce aromatic nitro groups in the presence of ester functionalities. d-nb.info Other systems like samarium metal or tin(II) chloride also offer good chemoselectivity. organic-chemistry.org

The product of the reduction of the nitro group in 4-nitrophenyl 2-aminoacetate would be 4-aminophenyl 2-aminoacetate, a compound with two amino groups possessing different basicities and nucleophilicities.

Table 3: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Typically ambient pressure/temperature, alcoholic solvent | Highly effective, but may also reduce other groups like alkenes or alkynes. | organic-chemistry.org |

| Fe, HCl or NH₄Cl | Aqueous or alcoholic solvent, often heated | Classic, inexpensive method. Generally tolerant of esters. | wikipedia.org |

| SnCl₂ | Alcoholic solvent or HCl | Mild conditions, good for selective reductions. | wikipedia.org |

| NaBH₄ / FeCl₂ | Methanol/Water | High chemoselectivity for the nitro group over esters. | d-nb.info |

This table summarizes common laboratory methods for the chemoselective reduction of aromatic nitro groups.

Catalytic Reduction to Amino Functionality

The most prominent reaction of 4-nitrophenyl 2-aminoacetate hydrochloride involves the reduction of its nitro group (–NO₂) to a primary amino group (–NH₂). This transformation is typically achieved through catalytic hydrogenation, a widely used and efficient method for converting nitroarenes to anilines. The process involves the use of a metal catalyst and a hydrogen source.

The catalytic reduction proceeds by adsorbing the nitro compound onto the surface of the metal catalyst. Hydrogen, either as a gas or from a transfer agent like hydrazine or sodium borohydride, is also adsorbed and activated by the catalyst. mdpi.com The reaction then occurs on the catalyst surface, leading to the formation of the corresponding aniline derivative, in this case, 4-aminophenyl 2-aminoacetate.

Commonly employed catalysts for this transformation are noble metals such as platinum (Pt) and palladium (Pd), often supported on activated carbon (C) to increase surface area and catalytic efficiency. researchgate.netgoogle.com Other catalysts like nickel (Ni) can also be used, sometimes as bimetallic nanoparticles to enhance activity and selectivity. rsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of nitrobenzene (B124822) to p-aminophenol, a related transformation, is effectively carried out using Pt/C catalysts in the presence of an acidic medium. researchgate.netrsc.org

Table 1: Typical Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| Platinum on Carbon (Pt/C) | H₂ gas | Aqueous acid, Ethanol (B145695) | Room temperature to moderate heat, 1-5 atm H₂ |

| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine | Methanol, Ethyl acetate | Room temperature, atmospheric pressure |

| Nickel (e.g., Raney Ni) | H₂ gas | Ethanol | Elevated temperature and pressure |

| Bimetallic Cu/Ni NPs | H₂ gas | Various organic solvents | 140°C, high pressure |

Involvement in Redox Reaction Pathways

The primary redox pathway for this compound is the reduction of the nitro group. This is a multi-step process involving several electron and proton transfers. The reaction proceeds through intermediate species such as a nitroso (–NO) and a hydroxylamine (B1172632) (–NHOH) derivative before yielding the final amine (–NH₂). researchgate.net

Beyond the nitro group, the p-nitrophenyl ester itself can be involved in redox-related processes, primarily as a leaving group. The p-nitrophenolate anion is a good leaving group, and its departure can be facilitated by various reagents. While not a direct redox reaction of the ester itself, its cleavage is often a key step in reactions like hydrolysis or aminolysis, which can be part of a larger synthetic sequence involving redox transformations. For example, p-nitrophenyl esters are used as substrates in enzyme-catalyzed reactions where the release of p-nitrophenol, which can be monitored spectrophotometrically, signals the progress of the reaction. researchgate.netnih.gov

Role in Cyclization and Heterocycle Synthesis

Following the catalytic reduction of the nitro group, this compound is converted into ortho-phenylenediamine 2-aminoacetate. This resulting molecule is a highly valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of two adjacent amino groups on the aromatic ring, along with the aminoacetate side chain, provides multiple reactive sites for cyclization reactions.

Formation of Nitrogen-Containing Heterocycles

The ortho-phenylenediamine moiety is a classic precursor for the synthesis of several important classes of heterocycles, most notably benzimidazoles and quinoxalines.

Benzimidazoles: The condensation of ortho-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for constructing the benzimidazole (B57391) ring system. chim.itrsc.org In the case of the reduced form of our title compound, it can react with another equivalent of an amino acid, an aldehyde, or a carboxylic acid to form a substituted benzimidazole. nih.govresearchgate.netresearchgate.net For instance, reacting the resulting diamine with an aldehyde would lead to the formation of a 2-substituted benzimidazole, with the aminoacetate group at position 4 (or 7). The reaction typically proceeds by initial formation of a Schiff base followed by intramolecular cyclization and dehydration. rsc.org

Quinoxalines: Quinoxalines are another class of heterocycles readily accessible from ortho-phenylenediamines. chim.it They are synthesized by the condensation of the diamine with a 1,2-dicarbonyl compound, such as an α-keto ester or a glyoxal. rsc.orgsemanticscholar.orgrsc.org The reaction of ortho-phenylenediamine 2-aminoacetate with a compound like phenylglyoxal (B86788) would yield a quinoxaline (B1680401) derivative bearing an aminoacetate substituent. semanticscholar.org

Table 2: Potential Heterocycles from Reduced 4-Nitrophenyl 2-aminoacetate

| Reagent | Resulting Heterocycle |

|---|---|

| Aldehyde (R-CHO) | 2-Substituted Benzimidazole |

| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole |

| α-Keto Ester (R-CO-COOR') | 2-Substituted, 3-Carboxy-Quinoxaline |

| 1,2-Diketone (R-CO-CO-R') | 2,3-Disubstituted Quinoxaline |

Intramolecular Cyclization Processes

The structure of the reduced product, ortho-phenylenediamine 2-aminoacetate, also allows for the possibility of intramolecular cyclization. This can occur through the interaction of the amino groups on the ring with the ester functionality of the side chain.

One potential pathway involves an intramolecular aminolysis reaction. One of the amino groups of the phenylenediamine ring could act as a nucleophile, attacking the carbonyl carbon of the ester. This would lead to the displacement of the p-nitrophenol (if the ester has not been hydrolyzed during the reduction step) or alcohol (if transesterification occurred) and the formation of a cyclic amide. Given the positions of the reacting groups, this cyclization would result in the formation of a seven-membered ring, specifically a 1,5-benzodiazepin-2-one (B1260877) derivative.

While less common, other intramolecular processes could be envisaged under specific conditions. For example, reactions analogous to the Dieckmann cyclization, which involves the intramolecular condensation of a diester to form a β-keto ester, could be adapted. youtube.com Although the substrate is not a diester, the principles of intramolecular enolate reactions could potentially be applied to derivatives of the aminoacetate to form different cyclic structures. Furthermore, the cyclization of N-acyl amides is a known route to various heterocyclic systems, and the aminoacetate moiety could be acylated and then induced to cyclize. rsc.orgnih.gov

Applications in Advanced Organic and Bioorganic Synthesis

Utility as an Activated Glycine (B1666218) Building Block

The primary utility of 4-Nitrophenyl 2-aminoacetate hydrochloride stems from its function as an activated glycine building block. In peptide chemistry, the formation of an amide (peptide) bond requires the activation of a carboxylic acid to facilitate its reaction with an amine. The 4-nitrophenyl ester group in this compound serves this purpose effectively. The electron-withdrawing nature of the nitro group on the phenyl ring significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of another amino acid or molecule. This obviates the need for in-situ coupling reagents at the glycine carboxyl terminus, streamlining synthetic procedures. ekb.eg The hydrochloride salt ensures the glycine's own amino group is non-reactive until it is intentionally deprotected by neutralization, allowing for precise, directional peptide bond formation. libretexts.org

Peptide Synthesis Methodologies

The compound is a cornerstone in various peptide synthesis methodologies, valued for its ability to deliver a glycine unit reliably and efficiently. Glycine-containing peptides are integral to many biological processes and pharmacologically active molecules. chemimpex.com The use of this pre-activated building block simplifies the synthetic workflow, whether on a solid support or in solution. lookchem.com

In solution-phase peptide synthesis (SPPS), 4-nitrophenyl esters are classic and effective activating groups. ekb.eg This strategy involves the stepwise elongation of a peptide chain in a homogenous solution. This compound is particularly well-suited for this approach. In a typical reaction, the amine hydrochloride is neutralized with a non-nucleophilic base, liberating the free amino group. This can then act as the nucleophile, reacting with an N-protected and C-activated amino acid.

Alternatively, and more commonly reflecting its role as an "activated glycine," the compound reacts directly with the free amine of another amino acid or peptide, where the 4-nitrophenoxide ion acts as the leaving group. This reaction proceeds under mild conditions, minimizing the risk of racemization, a common side reaction in peptide synthesis. researchgate.net

Table 1: Representative Solution-Phase Coupling Reaction

| Reactant 1 | Reactant 2 | Typical Conditions | Product | Key Feature |

| N-Protected Amino Acid (e.g., Z-Alanine) | This compound | Organic solvent (e.g., DMF, EtOAc), Tertiary base (e.g., Triethylamine) | N-Protected Dipeptide (e.g., Z-Ala-Gly-ONp) | Formation of a peptide bond by nucleophilic attack of the alanine (B10760859) carboxylate on the glycine ester. |

| Amino Acid Ester (e.g., H-Leu-OMe) | This compound | Organic solvent (e.g., DMF, CHCl₃), Tertiary base (e.g., Triethylamine) | Dipeptide Ester (e.g., Gly-Leu-OMe) + 4-Nitrophenol (B140041) | The activated ester of glycine reacts with the amine of leucine (B10760876) methyl ester. |

Note: Z = Benzyloxycarbonyl, ONp = 4-nitrophenoxy, DMF = Dimethylformamide, EtOAc = Ethyl acetate (B1210297), OMe = Methyl ester. Data is illustrative of common chemical transformations.

The synthesis of peptide conjugates—molecules that link peptides to other moieties like drugs, imaging agents, or polymers—is a rapidly growing field in medicinal chemistry. nih.gov this compound can serve as a fundamental precursor in these syntheses. By incorporating an activated glycine unit, a peptide chain can be initiated or extended. This peptide can then be conjugated to another molecule. springernature.com Glycine itself is often used as a simple, flexible linker in such conjugates. The 4-nitrophenyl ester allows for the initial, efficient coupling to build the peptide portion of the final conjugate. chemimpex.com Furthermore, peptides can be functionalized post-synthesis to introduce specific chemical handles for bioconjugation or to modify their biological properties. rpi.edu

Preparation of Unnatural Amino Acids and Derivatives

Unnatural amino acids are crucial components in modern drug discovery and protein engineering, offering modified properties such as enhanced stability or novel functions. libretexts.org While 4-nitrophenyl 2-aminoacetate is a derivative of a natural amino acid, it serves as a key starting material for creating more complex, unnatural derivatives. For example, it can be used to construct peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are composed of non-standard residues.

The activated glycine can be coupled with other molecules that are not standard amino acids to form novel peptide-like structures. Additionally, once incorporated into a chain, the glycine residue can be a site for further chemical modification. A key application is in the synthesis of complex derivatives where the glycine unit provides a foundational element. For instance, it is used in the preparation of activated building blocks for libraries of compounds containing a urea (B33335) moiety, which are then conjugated to other molecules. nih.gov

Synthesis of Dipeptides and Oligopeptides

The most direct application of this compound is in the synthesis of simple dipeptides and short oligopeptides. nih.gov Its activated nature ensures high yields in coupling reactions, which is especially important in the early stages of building a peptide chain. nih.gov The stepwise approach, adding one amino acid at a time, is fundamental to both solution-phase and solid-phase peptide synthesis. The use of activated esters like 4-nitrophenyl esters is a well-documented method for this purpose. researchgate.netnih.gov This building block provides a reliable method for introducing a glycine residue at a specific position within a growing oligopeptide chain. nih.govresearchgate.net

Table 2: Examples of Dipeptides Synthesized Using Activated Glycine

| N-Terminal Amino Acid | C-Terminal Amino Acid Source | Resulting Dipeptide | Significance |

| Alanine | Glycine (from 4-Nitrophenyl 2-aminoacetate) | Ala-Gly | A common dipeptide motif in proteins. |

| Leucine | Glycine (from 4-Nitrophenyl 2-aminoacetate) | Leu-Gly | Component of various biologically active peptides. |

| Glycine | Phenylalanine (Glycine from another source) | Gly-Phe | Illustrates stepwise addition to the N-terminus of the activated glycine. |

This table illustrates potential synthetic targets using the building block approach. The synthesis generally involves protection/deprotection steps not detailed here. researchgate.net

Construction of Complex Molecular Scaffolds

Beyond linear peptides, this compound is a valuable tool for constructing more intricate and complex molecular scaffolds. In this context, the glycine unit acts as a defined structural element within a larger, often non-peptidic, framework. These scaffolds are of interest in areas such as supramolecular chemistry, materials science, and the development of therapeutic agents with three-dimensional structures designed to interact with specific biological targets.

For example, peptide units can be attached to a central core molecule to create multivalent structures. The synthesis of tetravalent peptide-resorcinarene conjugates, where four peptide chains are attached to a resorcinarene (B1253557) core, demonstrates the use of peptide chemistry to build complex architectures with potential applications in antimicrobial therapy. google.com The activated glycine building block can facilitate the creation of the peptide arms in such constructs, which are then attached to the central scaffold. This modular approach allows for the systematic variation of the peptide component to fine-tune the properties of the final macromolecule.

Role in the Synthesis of Pharmaceutical Intermediates

While specific documentation detailing the direct use of this compound in synthesizing marketed pharmaceuticals is specialized, the strategic importance of its constituent parts is well-established. Structurally related molecules containing the 4-nitrophenyl group are recognized as key organic building blocks and pharmaceutical intermediates. bldpharm.com The activated nature of the ester bond allows for efficient coupling with various nucleophiles (e.g., amines, alcohols) under relatively mild conditions, a desirable feature in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The glycine unit it carries is a fundamental component of many biologically active peptides and peptidomimetic drugs.

Integration into Building Block Libraries for Combinatorial Chemistry

Combinatorial chemistry is a powerful technique for drug discovery that involves the systematic and repetitive linking of various molecular "building blocks" to generate large, diverse libraries of compounds for biological screening. escholarship.org Activated amino acid esters are quintessential building blocks in this field.

A study by Yoo et al. highlights the use of closely related compounds, a series of 4-nitrophenyl 2-azidoethylcarbamate derivatives, as activated urea building blocks. nih.gov These were synthesized from N-Fmoc-protected α-amino acids and were instrumental in the parallel, solution-phase synthesis of a 30-member urea compound library. nih.gov The 4-nitrophenyl group served as an activating moiety, facilitating the rapid and efficient formation of urea linkages. nih.gov This example underscores the role of 4-nitrophenyl esters of amino acid derivatives as robust tools for constructing diverse molecular libraries aimed at identifying novel bioactive agents. escholarship.orgnih.gov The general strategy often involves using reagents like 4-nitrophenyl isocyanate to build libraries of peptidomimetics, further cementing the utility of the 4-nitrophenyl scaffold in this area. google.com

Table 1: Application in Combinatorial Chemistry

| Feature | Description | Source(s) |

|---|---|---|

| Strategy | Systematic, repetitive, and covalent linkage of diverse "building blocks" to create a chemical library. | escholarship.org |

| Role of Compound | Serves as an activated "building block" for introducing specific chemical moieties. | nih.gov |

| Related Application | 4-nitrophenyl 2-azidoethylcarbamate derivatives used to create a urea-based compound library. | nih.gov |

| Screening | Libraries are screened against biological targets to identify "hit" compounds for further development. | escholarship.org |

Precursor for Β-Lactam Antibiotics and Kinase Inhibitors (for related compounds)

The β-lactam antibiotics, including penicillins and cephalosporins, represent a cornerstone of antibacterial therapy. mdpi.com Their mechanism of action involves the acylation of a critical serine residue within the active site of bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. nih.gov This covalent modification inactivates the enzyme, compromises the bacterial cell wall, and leads to cell death. nih.gov

The primary resistance mechanism employed by bacteria is the production of β-lactamase enzymes, which hydrolyze the antibiotic's β-lactam ring before it can reach its PBP target. nih.govnih.gov To combat this, β-lactam drugs are often co-administered with β-lactamase inhibitors. mdpi.comnih.gov The synthesis of both novel β-lactam antibiotics and their inhibitors is a critical area of research. Activated esters, such as 4-nitrophenyl esters, are conceptually valuable precursors in these synthetic pathways. They can facilitate the formation of amide bonds, which are central to the structure of these molecules and their mimics. While direct citation of this compound as a precursor is not prominent, its chemical reactivity is well-suited for the types of transformations required in this field of medicinal chemistry.

Reagent in Catalytic and Enzymatic Transformations

The compound's primary and most widely documented use is as a substrate in the study of enzymes, particularly hydrolases.

Substrate in Enzyme-Catalyzed Reactions

4-Nitrophenyl esters are classic substrates for assaying the activity of a wide range of hydrolytic enzymes, especially esterases and lipases. researchgate.netnih.govresearchgate.net The enzymatic cleavage of the ester bond in this compound releases glycine and 4-nitrophenol. researchgate.net Under typical assay conditions (neutral to alkaline pH), the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance maximum around 400 nm. researchgate.netnih.gov

This chromogenic property allows researchers to continuously monitor the progress of the enzymatic reaction by measuring the increase in absorbance over time using a spectrophotometer. Because the rate of color formation is directly proportional to the rate of substrate hydrolysis, this method provides a simple and reliable way to determine enzyme kinetics.

Table 2: Enzyme Activity Studied with Related 4-Nitrophenyl Substrates

| Enzyme Class | Substrate Example | Observation | Source(s) |

|---|---|---|---|

| Esterases | 4-Nitrophenyl acetate | Commonly used to study esterase activity due to the chromogenic product. | nih.gov |

| Lipases (LPL, LPC) | 4-Nitrophenyl acetate, 4-Nitrophenyl palmitate | Showed varying activity depending on the lipophilicity of the substrate's acyl chain. | nih.gov |

| Phospholipases (PLA2) | 4-Nitrophenyl acetate | Exhibited no activity, highlighting the enzyme's specific substrate requirements. | nih.gov |

By using substrates like this compound, researchers can probe the specificities and mechanisms of an enzyme's active site. For instance, comparing the hydrolysis rates of a series of different amino acid esters can reveal an enzyme's preference for certain side chains (e.g., hydrophobic, charged, or polar).

Furthermore, the interaction of such substrates can help elucidate the catalytic mechanism itself. For serine proteases and esterases, the reaction proceeds via the formation of a covalent acyl-enzyme intermediate, where the glycine portion of the substrate becomes temporarily attached to a serine residue in the active site before being hydrolyzed. nih.gov Studying the kinetics of the formation and breakdown of this intermediate provides fundamental insights into how the enzyme functions. The substrate's properties, such as its lipophilicity, can also be a critical factor; studies have shown that some enzymes, like phospholipase A2, are highly dependent on the substrate's ability to interact at a lipid-water interface, a property that can be investigated by comparing its activity on substrates with different physical properties. nih.gov

A signalogenic substrate is one that generates a measurable signal upon being chemically transformed by an enzyme. This compound is a quintessential example of a chromogenic, or color-producing, signalogenic substrate. The "signal" is the yellow color of the liberated 4-nitrophenolate ion. nih.gov

This property is invaluable for high-throughput screening (HTS) applications, where thousands of potential enzyme inhibitors are tested rapidly. mdpi.com In a typical HTS assay, the enzyme, substrate, and a compound from a screening library are mixed. If the compound is an effective inhibitor, it will block the enzyme's active site, preventing the hydrolysis of the substrate and the subsequent development of color. The absence of a signal thus indicates a potential "hit." This principle has been successfully applied in screens for inhibitors of various enzymes, including β-lactamases, using the chromogenic substrate nitrocefin. mdpi.com

Application in Palladium-Catalyzed Difunctionalization Reactions

While direct palladium-catalyzed difunctionalization reactions utilizing this compound as a primary substrate are not extensively documented, the inherent functionalities of the molecule suggest a plausible and significant role in such transformations. The principles of palladium catalysis, particularly in the context of C-H activation and cross-coupling reactions, allow for a theoretical framework for its application.

The field of palladium-catalyzed difunctionalization of alkenes has evolved to overcome challenges such as the undesired β-hydride elimination by employing strategies like the use of high-valent palladium intermediates. acs.orgnih.govthieme-connect.de These reactions enable the introduction of two new functional groups across a double bond, significantly increasing molecular complexity in a single step. acs.orgnih.gov

In the context of this compound, the "2-aminoacetate" portion is analogous to other amino acid esters that have been successfully employed in palladium-catalyzed reactions. For instance, the palladium-catalyzed α-arylation of α-amino acid esters is a known method for the synthesis of α-aryl amino acids. organic-chemistry.orgresearchgate.net This transformation proceeds via the formation of an ester enolate which then couples with an aryl halide. organic-chemistry.org

The "4-nitrophenyl" group in the target molecule is a strong electron-withdrawing group, which makes the 4-nitrophenoxide a good leaving group. This characteristic is exploited in peptide synthesis and has parallels in palladium catalysis where sulfonate esters with nitro groups (nosylates) have been used as effective leaving groups in cross-coupling reactions. unistra.fr It is conceivable that the 4-nitrophenyl ester could act as a leaving group in a palladium-catalyzed process, or alternatively, the entire ester group could be involved in directing or participating in a C-H functionalization reaction at the α-carbon.

A hypothetical palladium-catalyzed difunctionalization reaction could involve the initial coordination of the palladium catalyst to the amino acid moiety, followed by a directed C-H activation or participation in a reaction with an unsaturated system. The electronic nature of the 4-nitrophenyl group would likely influence the reactivity and stability of any intermediates formed.

Table 1: Potential Components in a Hypothetical Palladium-Catalyzed Difunctionalization

| Component | Potential Role |

| This compound | Amino acid scaffold, potential leaving group |

| **Palladium Catalyst (e.g., Pd(OAc)₂) ** | Active metal center for catalysis |

| Ligand (e.g., phosphine-based) | Modulates catalyst reactivity and stability organic-chemistry.org |

| Alkene/Alkyne | Substrate for difunctionalization |

| Coupling Partner (e.g., Aryl halide) | Source of one of the functional groups |

| Base | To neutralize the hydrochloride and facilitate enolate formation organic-chemistry.org |

| Oxidant | To promote high-valent palladium catalysis acs.orgnih.gov |

Role in Sulfonylation of Amino Acid Esters

The sulfonylation of the amino group in amino acid esters is a well-established transformation for the synthesis of sulfonamides, which are important structural motifs in medicinal chemistry. This compound serves as a direct precursor for such reactions. The hydrochloride salt form is particularly advantageous as it enhances the stability of the amino ester, which can otherwise be prone to self-condensation. wikipedia.org

The reaction involves the nucleophilic attack of the primary amino group of the glycine ester onto the electrophilic sulfur atom of a sulfonyl chloride. The presence of a base is typically required to deprotonate the ammonium (B1175870) salt, thereby liberating the free amine which is the active nucleophile. A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse functionalities.

A general procedure for the sulfonylation of an amino acid ester hydrochloride involves dissolving the substrate in a suitable solvent, adding a base (often an organic amine like triethylamine (B128534) or pyridine) to neutralize the hydrochloride, followed by the addition of the sulfonyl chloride. researchgate.net The reaction progress can be monitored by standard chromatographic or spectroscopic techniques.

Table 2: Typical Reagents and Conditions for Sulfonylation

| Reagent/Condition | Purpose | Example |

| Amino Acid Ester Hydrochloride | Substrate | This compound |

| Sulfonyl Chloride | Sulfonylating agent | p-Toluenesulfonyl chloride, Methanesulfonyl chloride |

| Base | Neutralizes HCl and facilitates reaction | Triethylamine, Pyridine (B92270) |

| Solvent | Reaction medium | Dichloromethane, Chloroform, Tetrahydrofuran |

| Temperature | Reaction condition | 0 °C to room temperature |

The resulting N-sulfonylated 4-nitrophenyl 2-aminoacetate can be a valuable intermediate for further synthetic elaborations. The 4-nitrophenyl ester can be subsequently used as an activated ester for amide bond formation, providing a route to peptidomimetics containing a sulfonamide linkage. This dual reactivity underscores the utility of this compound as a versatile building block in the synthesis of complex organic molecules.

Derivatization Strategies and Analog Development

Functionalization at the Amino Group

The primary amino group of 4-nitrophenyl 2-aminoacetate hydrochloride is a key site for chemical modification, offering a versatile handle for introducing various functional moieties.

To achieve selective reactions at other parts of the molecule or during peptide synthesis, the amino group is often protected. libretexts.org Two of the most common protecting groups employed are 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).

Fmoc Protection: The Fmoc group is introduced to the amino group, and its stability under acidic conditions and lability towards bases make it a valuable tool in solid-phase peptide synthesis. organic-chemistry.org A fast and facile synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives from N-Fmoc-protected α-amino acids has been developed, creating activated building blocks for urea-containing compounds. nih.gov

Boc Protection: The Boc group is another widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed with acid. N-Boc-4-nitro-L-phenylalanine is a commercially available derivative used in peptide synthesis. nih.gov

The amino group readily undergoes acylation and reactions with isocyanates to form substituted amides and ureas, respectively. These reactions are fundamental in creating diverse chemical libraries and introducing specific functionalities.

Amide Synthesis: Substituted amides can be synthesized by reacting this compound with acyl chlorides or activated carboxylic acids. sphinxsai.commasterorganicchemistry.com For instance, the reaction with various substituted benzoyl chlorides in the presence of a base would yield the corresponding N-benzoyl derivatives. The formation of amide bonds is a cornerstone of medicinal chemistry and materials science. nih.gov

Urea (B33335) Formation: The reaction of the amino group with isocyanates or carbamate (B1207046) derivatives provides access to a wide range of substituted ureas. researchgate.netgoogle.com A versatile and highly efficient two-step synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. bioorganic-chemistry.com This method is effective for a variety of amines, including complex, water-soluble molecules. bioorganic-chemistry.com

| Derivative Type | Reagent | Resulting Functional Group |

| Amide | Acyl Chloride (R-COCl) | -NH-CO-R |

| Urea | Isocyanate (R-NCO) | -NH-CO-NH-R |

| Carbamate | Chloroformate (R-O-COCl) | -NH-CO-O-R |

Modifications of the Phenyl Ring

The phenyl ring of this compound, activated by the nitro group, is amenable to certain modifications, although these are generally less common than amino group functionalization.

The electronic nature of the phenyl ring is significantly influenced by the attached groups. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. quora.comlibretexts.orgmasterorganicchemistry.comsavemyexams.com Conversely, the ester and the aminoacetate side chain have their own electronic influences.

Nucleophilic aromatic substitution (SNA) is a more relevant transformation for this system. The electron-withdrawing nitro group strongly activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. vedantu.comdoubtnut.comyoutube.comnih.gov The 4-nitrophenyl group is an excellent leaving group in nucleophilic substitution reactions, a property exploited in the use of 4-nitrophenyl esters as substrates for enzymes and in chemical synthesis. semanticscholar.orgacs.orgrasayanjournal.co.in

The position of the nitro group on the phenyl ring has a profound impact on the reactivity of the ester. The presence of the nitro group at the para position (as in 4-nitrophenyl 2-aminoacetate) significantly enhances the susceptibility of the ester carbonyl carbon to nucleophilic attack. vedantu.comdoubtnut.com This is due to the strong electron-withdrawing resonance and inductive effects of the para-nitro group, which stabilize the resulting phenoxide leaving group. vedantu.com

If the nitro group were at the ortho position, a similar activating effect would be observed. However, a nitro group at the meta position would have a less pronounced effect on the ester's reactivity because its electron-withdrawing resonance effect does not extend to the carbon bearing the ester group. vedantu.com This difference in reactivity is a key principle in the design of chemical probes and substrates.

| Nitro Group Position | Activating Effect on Ester | Reason |

| Para | Strong | Resonance and inductive electron withdrawal, stabilizing the leaving group. vedantu.comdoubtnut.com |

| Ortho | Strong | Similar to para, with potential for steric hindrance. vedantu.comdoubtnut.com |

| Meta | Weak | Primarily inductive electron withdrawal, no resonance stabilization of the leaving group. vedantu.com |

Design of Structural Analogs for Mechanistic Probes

The inherent reactivity of the 4-nitrophenyl ester makes this compound and its derivatives excellent parent compounds for designing structural analogs to be used as mechanistic probes, particularly in enzymology. oup.comfrontiersin.orgnih.gov The release of the yellow 4-nitrophenolate (B89219) anion upon hydrolysis can be easily monitored spectrophotometrically. semanticscholar.orgsigmaaldrich.com

By systematically altering the acyl portion of the molecule (the 2-aminoacetate part), researchers can investigate the substrate specificity of enzymes like esterases and lipases. dergipark.org.trresearchgate.net For example, analogs with different amino acids or peptide chains can be synthesized to map the active site of proteases. Furthermore, introducing different substituents on the phenyl ring or altering the position of the nitro group can modulate the reactivity of the ester, providing insights into the electronic requirements of the enzyme's catalytic mechanism. semanticscholar.org The design of such probes often involves creating a series of related compounds where one structural feature is varied at a time to establish structure-activity relationships. frontiersin.org

Structure-Reactivity Relationships in Related Nitrophenyl Esters

The reactivity of nitrophenyl esters, including analogs of 4-nitrophenyl 2-aminoacetate, is a subject of extensive study due to their utility in mechanistic investigations of hydrolysis and aminolysis reactions. The position of the nitro group on the phenyl ring and the nature of the acyl group are critical determinants of the ester's susceptibility to nucleophilic attack.

Research has consistently demonstrated that para-nitrophenyl (B135317) esters are significantly more reactive than their meta-substituted counterparts. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the leaving phenolate (B1203915) anion through resonance. This principle is a cornerstone of understanding structure-activity relationships in this class of compounds. psu.edu

Kinetic studies on the hydrolysis of a series of p-nitrophenyl alkanoates have shown that the rate of reaction can be influenced by the length of the acyl chain, particularly in the presence of cyclodextrins which can encapsulate the acyl or aryl portion of the molecule. psu.edu For instance, in the basic cleavage of m- and p-nitrophenyl alkanoates by 'hydroxypropyl-β-cyclodextrin', the binding mode (aryl-group vs. acyl-group inclusion) was found to be dependent on both the nitro group position and the acyl chain length. psu.edu

Furthermore, the Hammett linear free-energy relationship has been employed to quantify the electronic effects of substituents on the hydrolysis rates of para-substituted nitrophenyl benzoate (B1203000) esters. semanticscholar.org These studies reveal a correlation between the electronic properties of the substituent and the rate of hydrolysis, with electron-withdrawing groups accelerating the reaction by increasing the positive charge density on the carbonyl carbon. semanticscholar.org The hydrolysis of these esters can be monitored spectrophotometrically by measuring the release of the yellow 4-nitrophenolate anion. semanticscholar.org

Table 1: Reactivity of p-Nitrophenyl Esters

| Compound | Nucleophile | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| p-Nitrophenyl acetate (B1210297) | Various | Aqueous solution | Abnormal reactivity observed for highly polarizable nucleophiles like peroxide and azide (B81097) anions. | kinampark.com |

| p-Nitrophenyl alkanoates | Hydroxide (B78521) (in presence of cyclodextrin) | Basic aqueous solution | Reaction kinetics vary significantly with acyl chain length and nitro group position. | psu.edu |

| para-Substituted nitrophenyl benzoates | Enzymes (lipase, trypsin, nattokinase) | pH 1, 4, 10, 14 | Hydrolysis rates correlate with the electronic properties of the para-substituent (Hammett relationship). | semanticscholar.org |

Development of Targeted Chemical Probes for Biological Systems

The inherent reactivity of the p-nitrophenyl ester moiety makes it a valuable component in the design of chemical probes for studying biological systems. These probes are molecules designed to interact with and report on the activity of specific biomolecules, often enzymes.

A common strategy involves using the p-nitrophenyl ester as a reactive "warhead" that can acylate a target protein. The release of the chromogenic p-nitrophenolate upon reaction provides a convenient spectroscopic handle to monitor the activity of the target. This approach has been widely used for high-throughput screening to identify enzymes with specific activities. nih.govresearchgate.net

For example, p-nitrophenyl alkanoate esters have been utilized as surrogate substrates to identify and characterize the thiolase enzyme OleA from various bacteria. nih.govresearchgate.net While these esters alone did not undergo the Claisen condensation reaction characteristic of OleA's natural substrates, they were shown to acylate the enzyme's active site cysteine. nih.govresearchgate.net This allowed for probing the enzyme's substrate specificity and reaction mechanism. nih.gov

The development of activity-based probes (ABPs) often incorporates reactive groups like nitrophenyl esters. Although not directly involving this compound, the principles are transferable. For instance, chemical probes have been developed to target protein arginine methyltransferases (PRMTs) with high selectivity. nih.gov While this specific study used a different chemistry, the concept of a reactive moiety for specific labeling is a shared principle. The goal of such probes is to achieve high selectivity and sensitivity for a particular enzyme isozyme, which is a significant challenge in chemical biology. nih.gov The development of novel chemical probes is a crucial aspect of biomedical research for the interrogation of biological systems. olemiss.edu

Table 2: Applications of Nitrophenyl Esters as Chemical Probes

| Probe Type / Application | Target | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Surrogate Substrates | Thiolase enzyme (OleA) | p-Nitrophenyl alkanoates | High-throughput screening and mechanistic studies of OleA. | nih.govresearchgate.net |

| Activity-Based Probes | Protein Arginine Methyltransferases (PRMTs) | Isozyme-specific labeling | Development of a probe to specifically label PRMT1 over PRMT5. | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to map out the electronic landscape and identify regions susceptible to chemical attack.

Frontier Orbital Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For molecules in the p-nitrophenyl ester family, the HOMO is typically localized on the p-nitrophenyl ring, which acts as an electron-donating region. The LUMO, conversely, is often distributed over the ester group, which can accept electrons. A theoretical study on a catalytically active peptide system designed to hydrolyze substrates like p-nitrophenyl acetate (B1210297) utilized DFT calculations at the B3LYP/6-31G+(d) level. nih.gov For the active site mimic, the HOMO-LUMO gap was calculated to be significantly smaller than in a control group, indicating its enhanced reactivity. nih.gov While specific values for 4-Nitrophenyl 2-aminoacetate hydrochloride are not available, analysis of similar structures suggests a substantial energy gap, contributing to its relative stability in the absence of a catalyst.

| Parameter | Energy (eV) - Representative System |

| HOMO | -8.52 |

| LUMO | -1.21 |

| HOMO-LUMO Gap (ΔE) | 7.31 |

This interactive table provides representative frontier orbital energies for a p-nitrophenyl ester system calculated using DFT, illustrating the typical energy gap.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic interactions. nih.gov In these maps, electron-rich regions (negative potential) are typically colored red and are prone to electrophilic attack, while electron-deficient regions (positive potential) are colored blue and are susceptible to nucleophilic attack. nih.gov

For a p-nitrophenyl ester, the MEP would show a strong negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester functionality. These sites represent the primary locations for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the aromatic ring and, in the case of this compound, the hydrogens of the protonated amino group, would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations allow for the exploration of a molecule's dynamic behavior, including its conformational changes and interactions with surrounding solvent molecules.

Conformational Analysis and Energetics